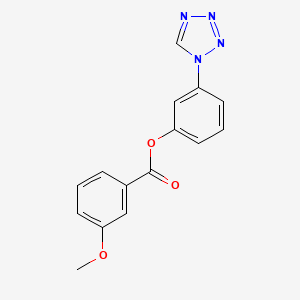

3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate

Description

3-(1H-Tetrazol-1-yl)phenyl 3-methoxybenzoate is a synthetic compound featuring a phenyl ring substituted with a 1H-tetrazole group at the 3-position and esterified with 3-methoxybenzoate. Tetrazoles, known for their aromaticity and nitrogen-rich structure, are widely utilized in coordination chemistry, pharmaceuticals, and materials science due to their ability to act as ligands and participate in hydrogen bonding. The methoxy and ester groups in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for applications in metal-catalyzed reactions or as a bioactive intermediate.

Properties

Molecular Formula |

C15H12N4O3 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] 3-methoxybenzoate |

InChI |

InChI=1S/C15H12N4O3/c1-21-13-6-2-4-11(8-13)15(20)22-14-7-3-5-12(9-14)19-10-16-17-18-19/h2-10H,1H3 |

InChI Key |

KAVUBVLACZWCJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Triethyl Orthoformate and Sodium Azide: One synthetic approach involves reacting triethyl orthoformate with sodium azide to form the tetrazole ring.

Alcohols and Aldehydes: Another method utilizes alcohols and aldehydes to generate tetrazole derivatives.

Isocyanides: Isocyanides can also participate in tetrazole synthesis.

Chemical Reactions Analysis

Oxidation, Reduction, and Substitution: Like other tetrazoles, 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines) play crucial roles in these transformations.

Major Products: The specific products formed depend on reaction conditions and substituents present.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate. The compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival, akin to the action of carboxylic acid derivatives.

Table 1: Antimicrobial Efficacy of 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 64 µg/mL |

1.2 Anticancer Activity

The compound's anticancer properties have been investigated through various in vitro assays. Studies indicate that it may selectively inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism involves the disruption of cell cycle progression through apoptosis induction .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| LNCaP (Prostate) | 20 |

| Caco-2 (Colorectal) | 25 |

Material Science Applications

2.1 Polymer Chemistry

In material science, 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate has been explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving the overall performance of materials used in high-temperature applications.

2.2 Coatings and Composites

The compound's chemical stability makes it suitable for use in protective coatings and composites. Research indicates that coatings formulated with this compound exhibit improved resistance to environmental degradation and enhanced adhesion properties when applied to various substrates .

Case Studies and Research Findings

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers at Muğla Sıtkı Koçman University synthesized a series of tetrazole derivatives, including 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate, evaluating their biological activities through molecular docking studies and in vitro assays. The findings demonstrated significant interactions with target enzymes involved in cancer metabolism, suggesting a pathway for therapeutic development .

Case Study 2: Environmental Applications

Research has also focused on the environmental applications of this compound, particularly in the development of biodegradable polymers that utilize its structure for enhanced degradation rates under environmental conditions. These studies aim to address plastic pollution by creating materials that maintain functionality while being environmentally friendly .

Mechanism of Action

The precise mechanism by which 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and a methoxybenzoate moiety , which contribute to its biological properties. The molecular formula is CHNO, with a molecular weight of approximately 296.28 g/mol. The tetrazole ring allows the compound to mimic carboxylic acids, facilitating interactions with various enzyme active sites, which is crucial for its biological activity.

The mechanism of action involves the compound's ability to inhibit specific enzymes and receptors. The tetrazole moiety can effectively bind to enzyme active sites, leading to the inhibition of their function. This inhibition disrupts various biochemical pathways, contributing to potential therapeutic effects in treating diseases such as cancer and infections .

Antimicrobial Activity

Research indicates that 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Bacillus cereus | Inhibitory |

| Escherichia coli | Inhibitory |

| Pseudomonas aeruginosa | Inhibitory |

These activities are attributed to the structural features of the compound, which enhance its interaction with microbial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may selectively inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating potent activity:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 3.2 |

| A549 (lung cancer) | 2.8 |

The results from these studies highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .

Study on Xanthine Oxidase Inhibition

A recent study focused on the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which included 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate as a reference compound. The results indicated that the tetrazole moiety significantly enhanced the inhibitory activity against xanthine oxidase (XO), with some derivatives showing IC values as low as 0.031 µM, demonstrating a tenfold increase in potency compared to earlier compounds .

Research on PD-L1 Interaction

Another study explored the interaction of similar tetrazole-containing compounds with PD-L1, a critical target in cancer immunotherapy. The findings suggested that compounds with tetrazole rings could effectively inhibit PD-L1 interactions, thereby enhancing T-cell responses against tumors. This positions tetrazole derivatives as promising candidates for further exploration in immunotherapy applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Analysis

Tetrazole Position and Coordination Behavior The 1-yl vs. 5-yl substitution in tetrazole rings significantly impacts coordination modes. For example, 3-(1H-tetrazol-5-yl)benzoic acid forms stable metal complexes via both carboxylate oxygen and tetrazole nitrogen atoms, whereas 1-yl isomers (e.g., the target compound) may exhibit weaker hydrogen bonding due to the absence of acidic protons at the 5-position.

Substituent Effects on Reactivity Methoxy groups (electron-donating) in the target compound may stabilize the tetrazole ring electronically, whereas carboxylic acid groups (electron-withdrawing) in 3-(1H-tetrazol-5-yl)benzoic acid increase acidity and metal-binding capacity.

Crystal Packing and Stability Compounds like 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate exhibit intramolecular O–H⋯N and O–H⋯O hydrogen bonds due to their hydrate and carboxylate groups, enhancing crystal stability. In contrast, the ester group in the target compound may rely on weaker van der Waals interactions for packing.

Applications Carboxylic acid derivatives (e.g., ) are preferred for metal-organic frameworks (MOFs) due to strong coordination. The target compound’s ester group may favor hydrolytic stability in non-polar environments, making it suitable for prolonged catalytic reactions or hydrophobic drug formulations.

Research Findings and Limitations

- Coordination Chemistry : Tetrazole 1-yl derivatives are less explored than 5-yl isomers, but their ester or ketone functionalities offer unique opportunities for tuning ligand hydrophobicity .

- Synthetic Challenges : The methoxy group in the target compound may complicate regioselective synthesis compared to simpler tetrazole-carboxylic acid derivatives .

- Data Gaps: Limited experimental data (e.g., melting points, solubility profiles) for 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate necessitate further studies to validate theoretical comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.